molecular formula C25H31N3O3S B11093549 ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11093549
M. Wt: 453.6 g/mol
InChI Key: SQERNEYUYJVXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The process may also involve continuous flow chemistry to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

This compound is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H31N3O3S

Molecular Weight

453.6 g/mol

IUPAC Name

ethyl 5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H31N3O3S/c1-4-31-25(30)24-21(17-32-18-8-6-5-7-9-18)27(3)20-10-11-22(29)19(23(20)24)16-28-14-12-26(2)13-15-28/h5-11,29H,4,12-17H2,1-3H3

InChI Key

SQERNEYUYJVXTB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCN(CC3)C)C)CSC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.